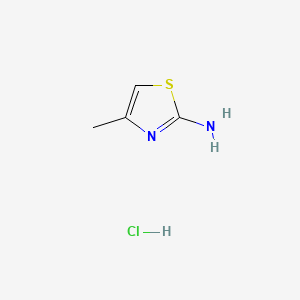

2-Amino-4-methylthiazole hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 265334. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c1-3-2-7-4(5)6-3;/h2H,1H3,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMMJVLSXMYDRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064123 | |

| Record name | 2-Thiazolamine, 4-methyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-15-0 | |

| Record name | 2-Thiazolamine, 4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6142-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazolamine, 4-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6142-15-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazolamine, 4-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiazolamine, 4-methyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-thiazol-2-ylamine; hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-4-methylthiazole hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W924D74VKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Amino-4-methylthiazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis mechanism for 2-Amino-4-methylthiazole hydrochloride, a key intermediate in the pharmaceutical industry. The document details the prevalent synthesis pathway, offers comprehensive experimental protocols, and presents quantitative data to support process optimization.

Core Synthesis Mechanism: The Hantzsch Thiazole Synthesis

The most common and historically significant method for synthesizing the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887. This reaction involves the condensation of a thioamide with an α-haloketone. In the case of 2-Amino-4-methylthiazole, the reaction proceeds between thiourea and chloroacetone.

The mechanism can be summarized in the following key steps:

-

Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of chloroacetone, displacing the chlorine atom in an SN2 reaction. This forms an isothiouronium salt intermediate.

-

Intramolecular Cyclization: The amino group of the isothiouronium intermediate then performs a nucleophilic attack on the carbonyl carbon of the former chloroacetone moiety.

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable aromatic thiazole ring.

The reaction is typically carried out in a suitable solvent, and the final product can be isolated as the free base or its hydrochloride salt. The formation of the hydrochloride salt can occur directly during the synthesis if acidic conditions are present or by subsequent treatment of the free base with hydrochloric acid.

Visualization of the Hantzsch Synthesis Mechanism

Caption: Hantzsch synthesis of this compound.

Quantitative Data Presentation

The yield of 2-aminothiazole derivatives via the Hantzsch synthesis is influenced by various factors including the nature of the reactants, solvent, temperature, and reaction time. Below is a summary of reported yields for the synthesis of 2-aminothiazoles under different conditions.

| Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Thiourea, Chloroacetone | Water | Reflux | 2 hours | 70-75 | [1] |

| Acetophenone, Thiourea, Copper(II) bromide | Ethyl Acetate | Reflux | - | 87 | |

| Substituted Acetophenones, Thiourea | Ethanol/Water | 65 | - | 79-90 | [2] |

| 2-Bromoacetophenones, Thiourea | Solvent-free | Melting Point | Seconds | 42-93 | [3] |

| Ring-substituted 2-bromoacetophenones, 1-substituted-2-thioureas | Microreactor | 70 | - | High | [4] |

| Acetyl compounds, Thiourea, Iodine | Solvent-free | - | - | High | [5] |

Experimental Protocols

Synthesis of 2-Amino-4-methylthiazole (Free Base)

This protocol is adapted from a well-established procedure for the synthesis of 2-Amino-4-methylthiazole.[1]

Materials:

-

Thiourea (76 g, 1 mole)

-

Chloroacetone (92.5 g, 1 mole)

-

Water (200 cc)

-

Sodium hydroxide (solid)

-

Diethyl ether

Procedure:

-

A suspension of thiourea in water is prepared in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

-

Chloroacetone is added dropwise to the stirred suspension over a period of 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

-

The resulting yellow solution is refluxed for two hours.

-

After cooling, solid sodium hydroxide is added portion-wise with cooling to make the solution strongly basic.

-

An oily layer of 2-Amino-4-methylthiazole will separate. This is collected, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over solid sodium hydroxide and filtered.

-

The ether is removed by distillation, and the crude product is purified by vacuum distillation.

Synthesis of this compound

The hydrochloride salt can be prepared either directly or by treating the free base with hydrochloric acid.

Method A: Direct Synthesis (Inferred from general procedures for thiazole hydrochlorides)

In many Hantzsch syntheses, the intermediate formed is an aminothiazole salt. By controlling the workup, the hydrochloride can be isolated directly.

Materials:

-

Thiourea

-

Chloroacetone

-

A suitable solvent (e.g., ethanol, water)

-

Hydrochloric acid (if necessary to adjust pH)

Procedure:

-

Equimolar amounts of thiourea and chloroacetone are reacted in a suitable solvent (e.g., ethanol or water). The reaction mixture is typically heated.

-

Upon completion of the reaction, the mixture is cooled. The this compound may precipitate directly from the reaction mixture.

-

If precipitation is incomplete, the solvent can be partially evaporated, or the solution can be cooled further to induce crystallization.

-

The precipitated solid is collected by filtration, washed with a small amount of cold solvent, and dried.

Method B: Conversion from Free Base

Materials:

-

2-Amino-4-methylthiazole (free base)

-

Concentrated hydrochloric acid

-

A suitable solvent (e.g., ethanol, isopropanol, or diethyl ether)

Procedure:

-

Dissolve the purified 2-Amino-4-methylthiazole free base in a suitable solvent such as ethanol or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid with stirring.

-

The this compound will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of cold solvent (e.g., diethyl ether), and dried under vacuum.

Experimental Workflow

The general workflow for the synthesis and isolation of this compound is depicted below.

Caption: General experimental workflow for synthesis of 2-Amino-4-methylthiazole HCl.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. 2-Amino-4-methylthiazole [drugfuture.com]

- 3. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]

- 4. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-4-methylthiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methylthiazole hydrochloride is a pivotal heterocyclic compound with significant applications in pharmaceutical and agrochemical research.[1] Its versatile structure serves as a crucial building block in the synthesis of a wide array of bioactive molecules, including kinase inhibitors for targeted cancer therapy. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols for property determination and visualizations of its role in synthetic chemistry and relevant biological pathways.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for laboratory use and computational modeling.

Table 1: General Properties of this compound

| Property | Value |

| IUPAC Name | 4-methyl-1,3-thiazol-2-amine;hydrochloride |

| CAS Number | 6142-15-0 |

| Molecular Formula | C₄H₇ClN₂S |

| Molecular Weight | 150.63 g/mol |

| Appearance | White to almost white crystalline powder[1] |

| Melting Point | 170 - 174 °C[1] |

| Purity | ≥ 98% (HPLC)[1] |

Table 2: Physicochemical Data of 2-Amino-4-methylthiazole (Free Base)

Note: Data for the free base is provided for reference, as it influences the properties of the hydrochloride salt.

| Property | Value |

| Boiling Point | 231-232 °C (lit.) |

| Solubility | Very soluble in water, alcohol, and ether.[2] A study reported a solubility of 10.8 µg/mL at pH 7.4.[3] |

| pKa (Predicted) | 5.36 ± 0.10[4] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show distinct signals corresponding to the methyl protons, the vinyl proton on the thiazole ring, and the amine protons. The chemical shifts will be influenced by the electron-withdrawing nature of the thiazole ring and the protonation of the amino group. The methyl group protons would appear as a singlet, the vinyl proton as a singlet, and the amine protons as a broad singlet.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display four signals corresponding to the four unique carbon atoms in the molecule: the methyl carbon, the two sp² hybridized carbons of the thiazole ring, and the carbon of the C-NH₂ group. The chemical shifts will be characteristic of a substituted thiazole ring.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound, typically recorded as a KBr pellet, would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

N-H stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibrations of the primary amine group.

-

C-H stretching: Peaks around 3000-2800 cm⁻¹ due to the methyl group.

-

C=N and C=C stretching: Absorptions in the 1650-1500 cm⁻¹ region, characteristic of the thiazole ring.

-

C-N stretching: Bands in the 1350-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometric analysis would confirm the molecular weight of the compound. The mass spectrum of the free base, 2-Amino-4-methylthiazole, would show a molecular ion peak (M⁺) at m/z 114.[3] For the hydrochloride salt, under appropriate ionization conditions, the spectrum would likely show the peak for the protonated molecule [M+H]⁺ at m/z 115.

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of this compound.

Melting Point Determination

Objective: To determine the melting point range of the compound.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Determination

Objective: To determine the solubility of the compound in various solvents.

Methodology:

-

A known volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, DMSO) is placed in a vial at a controlled temperature.

-

A small, accurately weighed amount of this compound is added to the solvent.

-

The mixture is stirred or agitated for a set period to ensure equilibrium is reached.

-

If the solid dissolves completely, more is added in known increments until a saturated solution is formed (i.e., solid material remains undissolved).

-

The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

pKa Determination

Objective: To experimentally determine the acid dissociation constant (pKa) of the compound.

Methodology (Potentiometric Titration):

-

An accurately weighed sample of this compound is dissolved in a known volume of deionized water.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

-

A titration curve (pH versus volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound.

Methodology:

-

Mobile Phase Preparation: A suitable mobile phase is prepared, for example, a mixture of acetonitrile and a phosphate buffer at a specific pH.

-

Standard and Sample Preparation: A standard solution of known concentration and a sample solution of the test compound are prepared in a suitable solvent.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

Injection Volume: A fixed volume (e.g., 10 µL) of the standard and sample solutions is injected.

-

-

Data Analysis: The chromatograms are recorded, and the area of the main peak in the sample chromatogram is compared to the total area of all peaks to calculate the purity as a percentage.

Role in Drug Discovery and Synthesis

2-Amino-4-methylthiazole serves as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.

Inhibition of Src Kinase Signaling Pathway

The 2-aminothiazole core is a key structural feature in numerous kinase inhibitors, including the FDA-approved drug Dasatinib, which is a potent inhibitor of the Src family of tyrosine kinases. Src kinases are crucial components of intracellular signaling pathways that regulate cell proliferation, differentiation, survival, and migration.[5][6][7] Aberrant activation of Src kinases is implicated in the development and progression of various cancers.

Caption: Src Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of the 2-aminothiazole core.[8][9][10] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-Amino-4-methylthiazole, chloroacetone (an α-haloketone) and thiourea (a thioamide) are used.

Caption: Generalized Workflow for Hantzsch Thiazole Synthesis.

Logical Relationship: 2-Aminothiazole as a Privileged Scaffold

The 2-aminothiazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets through specific hydrogen bonding patterns. This makes it a versatile starting point for the design of new drugs.

Caption: 2-Aminothiazole as a Privileged Scaffold in Drug Design.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-4-methylthiazole [drugfuture.com]

- 3. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-methylthiazole CAS#: 1603-91-4 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 7. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. synarchive.com [synarchive.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2-Amino-4-methylthiazole Hydrochloride (CAS: 6142-15-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methylthiazole hydrochloride (CAS number 6142-15-0) is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2] Its thiazole core is a recognized pharmacophore, contributing to the diverse pharmacological activities of its derivatives, which span antimicrobial, anti-inflammatory, and anticancer applications.[1][2][3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of this compound, with a focus on its mechanisms of action and relevant signaling pathways. Detailed experimental protocols and structured data presentation are included to support researchers in their drug discovery and development endeavors.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[2] It is the hydrochloride salt of 2-amino-4-methylthiazole, which enhances its solubility in aqueous media. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6142-15-0 | [1][2][6][7][8][9] |

| Molecular Formula | C₄H₆N₂S·HCl | [1][2][7] |

| Molecular Weight | 150.62 g/mol | [1][2][7] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 170 - 174 °C | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble in water | |

| Storage | Store at room temperature in an inert atmosphere. | [6] |

Spectral Data

Comprehensive spectral data for this compound is available in various databases and literature, confirming its chemical structure.

| Spectrum Type | Availability | Reference |

| ¹H NMR | Data available (90 MHz in D₂O) | |

| ¹³C NMR | Data available (in D₂O) | [6][10] |

| Infrared (IR) | Data available (KBr disc and nujol mull) | [11] |

| Mass Spectrometry (MS) | Data available | [6][12] |

| Raman Spectroscopy | Data available | [13] |

| FTIR | Data available | [13][14] |

Synthesis of this compound

The primary synthetic route to 2-amino-4-methylthiazole is the Hantzsch thiazole synthesis.[15][16][17][18][19] This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-Amino-4-methylthiazole, chloroacetone is reacted with thiourea. The resulting free base can then be treated with hydrochloric acid to yield the hydrochloride salt.

Experimental Protocol: Hantzsch Synthesis

This protocol is adapted from established procedures for the synthesis of 2-aminothiazole derivatives.[20]

Materials:

-

Thiourea

-

Chloroacetone

-

Water

-

Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, suspend thiourea (1 mole equivalent) in water.

-

Addition of Chloroacetone: While stirring, add chloroacetone (1 mole equivalent) dropwise to the suspension over a period of 30 minutes. An exothermic reaction will occur, and the thiourea will dissolve.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.

-

Work-up (Free Base): After cooling the reaction mixture, carefully add a concentrated solution of sodium hydroxide with external cooling to basify the mixture. The 2-amino-4-methylthiazole will separate as an oily layer.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic extracts with the oily layer.

-

Drying and Evaporation: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-amino-4-methylthiazole free base.

-

Formation of Hydrochloride Salt: Dissolve the crude free base in a minimal amount of ethanol. Add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring. The hydrochloride salt will precipitate.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Caption: Workflow for the Hantzsch synthesis of this compound.

Biological Activities and Mechanisms of Action

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, imparting a wide range of biological activities to its derivatives.[3][4][5][21] These activities include antimicrobial, anti-inflammatory, and anticancer effects.

Anti-inflammatory Activity

Derivatives of 2-aminothiazole have demonstrated potent anti-inflammatory properties. The mechanism of action for some of these compounds involves the modulation of key inflammatory pathways. For instance, N-adamantyl-4-methylthiazol-2-amine has been shown to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated microglial cells.[22]

This suppression is achieved through the downregulation of pro-inflammatory enzymes such as NADPH oxidase (NOX), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[22] Furthermore, the anti-inflammatory effects are mediated by the inhibition of the CD14/TLR4-dependent nuclear factor kappa B (NF-κB) signaling pathway and the phosphorylation of extracellular signal-regulated kinase (ERK).[22]

Caption: Inhibition of LPS-induced inflammatory signaling by a 2-aminothiazole derivative.

Antimicrobial Activity

2-Aminothiazole derivatives are known to possess significant antimicrobial activity against a range of bacterial and fungal pathogens.[23][24][25] The thiazole ring is a key structural feature in several clinically used antibiotics. The precise mechanism of antimicrobial action can vary depending on the specific substitutions on the thiazole ring. Some derivatives are known to target essential bacterial enzymes, while others may disrupt cell wall synthesis or interfere with nucleic acid replication. For example, some 2-aminothiazole-4-carboxylate Schiff bases have shown potential as antagonists against UDP-N-acetylmuramate/l-alanine ligase, an enzyme crucial for bacterial cell wall biosynthesis.[23]

Anticancer Activity

A growing body of research highlights the potential of 2-aminothiazole derivatives as anticancer agents.[1][3][4] These compounds have been shown to inhibit various cancer cell lines, including those of the breast, lung, colon, and leukemia.[1] The anticancer mechanisms are diverse and can involve the inhibition of key signaling molecules and enzymes crucial for cancer cell proliferation and survival, such as protein kinases (e.g., EGFR, VEGFR, Akt, ALK), histone deacetylases (HDACs), and topoisomerases.[1]

Applications in Drug Discovery and Development

The favorable biological profile of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.[2] Its utility spans several key areas of drug discovery:

-

Lead Generation: It serves as a versatile scaffold for the generation of compound libraries for high-throughput screening.

-

Medicinal Chemistry: The amino group at the 2-position provides a convenient handle for chemical modification, allowing for the fine-tuning of pharmacological properties and structure-activity relationship (SAR) studies.[1]

-

Fragment-Based Drug Design: The 2-aminothiazole core can be utilized as a fragment that binds to specific pockets in target proteins, which can then be elaborated to develop more potent and selective inhibitors.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties, straightforward synthesis, and the broad spectrum of biological activities associated with its derivatives underscore its importance as a key building block in medicinal chemistry. Further exploration of the diverse signaling pathways modulated by 2-aminothiazole-based compounds will undoubtedly pave the way for the development of novel and effective therapies for a range of diseases.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Page loading... [wap.guidechem.com]

- 7. calpaclab.com [calpaclab.com]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound | 6142-15-0 | TCI EUROPE N.V. [tcichemicals.com]

- 10. This compound(6142-15-0) 13C NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Page loading... [guidechem.com]

- 13. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. chemhelpasap.com [chemhelpasap.com]

- 16. Thiazole synthesis [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. synarchive.com [synarchive.com]

- 19. benchchem.com [benchchem.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Amino-4-methylthiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-Amino-4-methylthiazole hydrochloride, a key building block in medicinal chemistry. This document synthesizes crystallographic data, spectroscopic information, and computational studies to offer a detailed understanding of this compound's structural features.

Molecular Structure and Bonding Analysis

This compound (C₄H₇ClN₂S, Molar Mass: 150.62 g/mol ) is the hydrochloride salt of the parent compound 2-Amino-4-methylthiazole. The core of the molecule is a five-membered thiazole ring, a heterocyclic system containing both sulfur and nitrogen atoms. This ring is substituted with an amino group at the 2-position and a methyl group at the 4-position. The presence of the hydrochloride salt influences the electronic distribution and intermolecular interactions of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties for 2-Amino-4-methylthiazole and its hydrochloride salt is presented in Table 1.

| Property | 2-Amino-4-methylthiazole | This compound |

| Molecular Formula | C₄H₆N₂S | C₄H₇ClN₂S |

| Molar Mass | 114.17 g/mol | 150.62 g/mol |

| CAS Number | 1603-91-4 | 6142-15-0 |

| Melting Point | 44-47 °C | Not available |

| Boiling Point | 231-232 °C | Not available |

| Appearance | Crystals | Not available |

Crystallographic Data

The key bond lengths and angles for the 2-Amino-4-methylthiazole molecule within this co-crystal structure are summarized in Tables 2 and 3, respectively.

Table 2: Selected Bond Lengths of 2-Amino-4-methylthiazole Moiety

| Bond | Length (Å) |

| S1 - C2 | 1.74 |

| S1 - C5 | 1.72 |

| N3 - C2 | 1.32 |

| N3 - C4 | 1.39 |

| C2 - N6 | 1.33 |

| C4 - C5 | 1.35 |

| C4 - C7 | 1.49 |

Table 3: Selected Bond Angles of 2-Amino-4-methylthiazole Moiety

| Angle | Degree (°) |

| C2 - S1 - C5 | 89.5 |

| S1 - C2 - N3 | 115.1 |

| S1 - C2 - N6 | 121.7 |

| N3 - C2 - N6 | 123.2 |

| C2 - N3 - C4 | 109.8 |

| N3 - C4 - C5 | 115.8 |

| N3 - C4 - C7 | 120.3 |

| C5 - C4 - C7 | 123.9 |

| S1 - C5 - C4 | 109.8 |

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of a crystalline compound like this compound is achieved through single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion techniques.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum followed by the ¹³C spectrum. For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

-

Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS). The chemical shifts, coupling constants, and integration of the peaks are analyzed to determine the molecular structure.

Signaling Pathways

Derivatives of 2-aminothiazole have been identified as modulators of various signaling pathways, particularly in the context of cancer research. These compounds have shown potential as inhibitors of key kinases involved in cell proliferation, survival, and migration.

Several studies have highlighted the role of 2-aminothiazole derivatives in inhibiting signaling pathways such as:

-

MAP Kinase Pathway: Some derivatives have been shown to inhibit components of the Mitogen-Activated Protein (MAP) kinase pathway, including ERK and JNK, which are crucial for cell growth and differentiation.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival and proliferation. 2-aminothiazole derivatives have been investigated as inhibitors of mTOR (mammalian target of rapamycin) and other kinases in this pathway.

-

Receptor Tyrosine Kinases (RTKs): Derivatives have been designed to target RTKs like EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase), which are often dysregulated in cancer.

This guide provides a foundational understanding of the molecular structure, bonding, and potential biological relevance of this compound. The presented data and protocols are intended to support further research and development efforts in medicinal chemistry and related fields.

References

Navigating the Solubility Landscape of 2-Amino-4-methylthiazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Amino-4-methylthiazole hydrochloride in organic solvents. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound in common organic solvents. This guide summarizes the available qualitative information for the parent compound, 2-Amino-4-methylthiazole, to provide a foundational understanding. More critically, it furnishes a detailed experimental protocol for the systematic determination of solubility, empowering researchers to generate the precise data required for their specific applications. Visual workflows are provided to elucidate the experimental process and the principles of solvent selection.

Introduction: The Challenge of Solubility Data

While the hydrochloride salt form generally enhances aqueous solubility, its behavior in organic media is less predictable and is influenced by the polarity of the solvent, the lattice energy of the salt, and the potential for hydrogen bonding and other intermolecular interactions.

Qualitative Solubility Profile of the Free Base

In the absence of data for the hydrochloride salt, examining the solubility of the free base, 2-Amino-4-methylthiazole, can offer some directional insights. The free base is qualitatively described as being soluble in methanol and "very soluble" in alcohol and ether.[1][2] This suggests that the free base has an affinity for both polar protic (alcohols) and polar aprotic (ether) solvents. However, this information should be interpreted with caution, as the conversion to a hydrochloride salt significantly alters the physicochemical properties of the molecule, generally increasing its polarity and favoring solubility in more polar solvents while potentially decreasing it in non-polar organic solvents.

Quantitative Solubility Data: A Data Gap

As of the compilation of this guide, a thorough search has not yielded any peer-reviewed studies or database entries presenting quantitative solubility values for this compound in common organic solvents such as alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), ethers (tetrahydrofuran, diethyl ether), or halogenated hydrocarbons (dichloromethane, chloroform). This data gap necessitates that researchers and drug development professionals determine this critical parameter empirically.

The following table structure is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Tetrahydrofuran (THF) | ||||

| Ethyl Acetate | ||||

| Dichloromethane (DCM) | ||||

| Chloroform | ||||

| Acetonitrile | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

The isothermal saturation method, often referred to as the "shake-flask" method, is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound in a given solvent at a specific temperature.[3]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution has reached saturation. The time to reach equilibrium can vary and should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, tared vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

Visualizing the Workflow and Logic

To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying logic of solvent selection.

Caption: Isothermal Saturation Experimental Workflow.

References

Spectral Data Analysis of 2-Amino-4-methylthiazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-4-methylthiazole hydrochloride, a compound of significant interest in pharmaceutical and chemical research. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations to facilitate a deeper understanding of its molecular structure and properties.

Chemical Structure

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound. For comparative purposes, data for the free base, 2-Amino-4-methylthiazole, is also provided where available.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent |

| 2.25 | s | 3H | -CH₃ | D₂O |

| 6.65 | s | 1H | Thiazole C5-H | D₂O |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment | Solvent |

| 16.5 | -CH₃ | D₂O |

| 106.0 | Thiazole C5 | D₂O |

| 148.0 | Thiazole C4 | D₂O |

| 169.5 | Thiazole C2 | D₂O |

Table 3: ¹H NMR Spectral Data of 2-Amino-4-methylthiazole (Free Base)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent |

| 2.17 | s | 3H | -CH₃ | DMSO-d₆ |

| 6.25 | s | 1H | Thiazole C5-H | DMSO-d₆ |

| 6.80 | br s | 2H | -NH₂ | DMSO-d₆ |

Table 4: ¹³C NMR Spectral Data of 2-Amino-4-methylthiazole (Free Base) [1]

| Chemical Shift (ppm) | Assignment | Solvent |

| 17.0 | -CH₃ | DMSO-d₆ |

| 101.4 | Thiazole C5 | DMSO-d₆ |

| 147.5 | Thiazole C4 | DMSO-d₆ |

| 167.8 | Thiazole C2 | DMSO-d₆ |

Infrared (IR) Spectroscopy Data

Table 5: FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Description |

| 3400-3200 | N-H stretching (amine salt) |

| 3100-3000 | C-H stretching (aromatic/vinyl) |

| 2980-2850 | C-H stretching (aliphatic) |

| 1640-1620 | N-H bending (amine salt) |

| 1550-1530 | C=N stretching |

| 1450-1430 | C-H bending (methyl) |

Mass Spectrometry (MS) Data

The mass spectrum of this compound would show the molecular ion of the free base due to the loss of HCl during ionization.

Table 6: Mass Spectrometry Data of 2-Amino-4-methylthiazole (Free Base)

| m/z | Interpretation |

| 114 | [M]⁺ (Molecular ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound was dissolved in 0.6-0.7 mL of deuterium oxide (D₂O). The solution was transferred to a 5 mm NMR tube.

-

Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

-

¹H NMR Parameters : The proton NMR spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

¹³C NMR Parameters : The carbon-13 NMR spectrum was acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : A small amount of this compound was finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation : The FTIR spectrum was recorded on a PerkinElmer Spectrum Two FTIR spectrometer.

-

Parameters : The spectrum was collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : A dilute solution of this compound was prepared in methanol at a concentration of approximately 1 mg/mL.

-

Instrumentation : Mass spectral analysis was performed on a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer.

-

Parameters : The sample was introduced into the mass spectrometer via electrospray ionization (ESI) in positive ion mode. The mass range was set from m/z 50 to 500. The instrument was operated in full scan mode.

Workflow and Visualizations

The following diagrams illustrate the general workflow for spectral analysis and the chemical structure of the target compound.

Caption: General workflow for spectral analysis of a chemical compound.

This guide serves as a foundational resource for researchers working with this compound, providing essential spectral data and methodologies to support further investigation and application in drug discovery and development.

References

An In-depth Technical Guide to the Tautomerism and Stability of 2-Amino-4-methylthiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the tautomeric forms and relative stability of 2-amino-4-methylthiazole and its hydrochloride salt. Understanding the tautomeric landscape of this important heterocyclic scaffold is crucial for drug design, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic profiles. This document synthesizes findings from computational studies and spectroscopic data to offer a comprehensive overview for researchers in medicinal chemistry and drug development.

Tautomerism of 2-Amino-4-methylthiazole (Free Base)

The tautomerism of 2-amino-4-methylthiazole (AMT) involves the migration of a proton, leading to various structural isomers that can interconvert. Extensive computational studies, particularly density functional theory (DFT) calculations, have elucidated the potential tautomeric forms and their relative stabilities.

Possible Tautomeric Forms

Theoretical calculations have identified eight potential tautomers of 2-amino-4-methylthiazole. These arise from proton migration between the exocyclic amino group and the nitrogen and carbon atoms of the thiazole ring. The primary tautomeric equilibrium is between the amino form and various imino forms.

Stability of Tautomers

A comprehensive study utilizing DFT calculations (B3LYP/6-311++G(3df,3pd)) has determined the relative stabilities of the possible tautomers of 2-amino-4-methylthiazole. The amino tautomer, designated as AMT1, is unequivocally the most stable form. This stability is attributed to the aromaticity of the thiazole ring in this configuration.

The relative Gibbs free energies (ΔG) of the other tautomers are significantly higher, indicating that they exist in negligible populations at equilibrium under standard conditions.

Table 1: Relative Stabilities of 2-Amino-4-methylthiazole Tautomers

| Tautomer | Structure | Relative Gibbs Free Energy (ΔG) at 298.15 K (kJ/mol) |

| AMT1 (amino) | 2-amino-4-methylthiazole | 0.00 |

| AMT2 (imino) | 2-imino-4-methyl-2,3-dihydrothiazole | 53.1 |

| AMT2' (imino) | 2-imino-4-methyl-2,5-dihydrothiazole | 81.1 |

| AMT3 (imino) | 2-imino-4-methylene-thiazolidine | 88.0 |

| AMT3' (imino) | 2-amino-4-methylenethiazoline | 128.4 |

| AMT4 (imino) | 5-amino-4-methylthiazole | 113.1 |

| AMT4' (imino) | 5-imino-4-methyl-thiazolidine | 138.2 |

| AMT5 (imino) | 2-amino-5-methylenethiazoline | 108.2 |

Data sourced from computational studies by S. Coussan et al. (2022).

Tautomeric Equilibrium Pathway

The following diagram illustrates the tautomeric equilibrium of the 2-amino-4-methylthiazole free base, highlighting the pronounced stability of the amino form (AMT1).

The Discovery and Enduring Legacy of 2-Amino-4-Methylthiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-methylthiazole scaffold represents a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its discovery, rooted in the foundational principles of heterocyclic chemistry, has paved the way for extensive research into its derivatives, revealing a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 2-amino-4-methylthiazole compounds, with a focus on their applications in modern drug discovery.

Discovery and Historical Context

The journey of 2-amino-4-methylthiazole begins with the pioneering work of Arthur Hantzsch in 1887, who first described a general method for the synthesis of thiazoles.[1] This reaction, now famously known as the Hantzsch thiazole synthesis, involves the condensation of a thioamide with an α-haloketone. The synthesis of 2-amino-4-methylthiazole, a direct descendant of this method, is achieved through the reaction of thiourea with chloroacetone. Over the decades, this fundamental reaction has been refined and adapted, leading to a variety of synthetic routes that offer improved yields and milder reaction conditions. The versatility and relative ease of synthesis of the 2-aminothiazole core have made it a "privileged scaffold" in medicinal chemistry, continually finding new applications in the quest for novel therapeutics.[2][3]

Synthesis of 2-Amino-4-Methylthiazole and Its Derivatives

The Hantzsch synthesis remains the most common and direct method for preparing the 2-amino-4-methylthiazole core. However, numerous modifications and one-pot procedures have been developed to enhance efficiency and expand the diversity of accessible derivatives.

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from the well-established method for the synthesis of 2-amino-4-methylthiazole.

Materials:

-

Thiourea

-

Chloroacetone

-

Water

-

Sodium hydroxide

-

Diethyl ether

-

500-mL flask with reflux condenser, dropping funnel, and mechanical stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Suspend 76 g (1 mole) of thiourea in 200 cc of water in the 500-mL flask.

-

With stirring, add 92.5 g (1 mole) of chloroacetone through the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

-

Reflux the resulting yellow solution for two hours.

-

Cool the mixture and, with continuous stirring, add 200 g of solid sodium hydroxide while cooling the flask.

-

Separate the upper oily layer using a separatory funnel.

-

Extract the aqueous layer three times with a total of 300 cc of diethyl ether.

-

Combine the oily layer and the ethereal extracts and dry over 30 g of solid sodium hydroxide.

-

Filter the solution to remove any tar.

-

Remove the ether by distillation on a steam bath.

-

Distill the remaining oil under reduced pressure, collecting the fraction at 130–133°C/18 mm.

-

The expected yield of 2-amino-4-methylthiazole is 80-85.5 g (70-75%).[4]

Protocol 2: One-Pot Synthesis of 2-Aminothiazole Derivatives

This protocol describes a modern, efficient one-pot synthesis of 2-aminothiazole derivatives from aromatic methyl ketones.

Materials:

-

Aromatic methyl ketone (e.g., acetophenone)

-

Thiourea or N-substituted thiourea

-

Copper(II) bromide

-

Solvent (e.g., ethanol)

-

Reaction vessel

Procedure:

-

In a suitable reaction vessel, combine the aromatic methyl ketone (1 mmol), thiourea or N-substituted thiourea (1.2 mmol), and copper(II) bromide (1.1 mmol).

-

Add the solvent (e.g., 5 mL of ethanol).

-

Stir the reaction mixture at reflux for the time specified for the particular substrate (typically a few hours).

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a saturated solution of sodium bicarbonate and stir.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis Workflow

The general laboratory workflow for the Hantzsch synthesis of 2-aminothiazole derivatives is depicted below.

References

Biological activity of the thiazole ring in pharmaceuticals

An In-depth Technical Guide on the Biological Activity of a Privileged Heterocycle

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a pivotal scaffold in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged structure," capable of interacting with a diverse array of biological targets. This versatility has led to the development of numerous blockbuster drugs across a wide spectrum of therapeutic areas. This technical guide provides an in-depth exploration of the biological activities of the thiazole ring in pharmaceuticals, focusing on key examples in oncology, virology, and anti-inflammatory therapy. The following sections will detail the mechanisms of action, quantitative biological data, and the experimental protocols used to determine these activities, providing a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity: The Case of Dasatinib

Dasatinib, a potent oral tyrosine kinase inhibitor, exemplifies the successful application of the thiazole scaffold in oncology. It is a first-line treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

Mechanism of Action: Dasatinib's primary mechanism of action is the inhibition of the BCR-ABL fusion protein, the hallmark of CML.[1][2] This aberrant, constitutively active tyrosine kinase drives uncontrolled cell proliferation and survival.[3] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, effectively blocking downstream signaling pathways crucial for leukemic cell growth.[2] Beyond BCR-ABL, Dasatinib exhibits a multi-targeted profile, inhibiting other tyrosine kinases such as the SRC family kinases, c-KIT, and PDGFRβ.[1][4]

Quantitative Biological Data: The potency of Dasatinib is reflected in its low nanomolar inhibitory concentrations (IC50) against its target kinases.

| Kinase Target | IC50 (nM) | Reference |

| BCR-ABL | 0.6 - 11 | [5] |

| SRC | 0.5 | [6] |

| c-KIT | <30 | [6] |

| PDGFRβ | <30 | [6] |

| LCK | <30 | [6] |

| YES | <30 | [6] |

| FYN | <30 | [6] |

Signaling Pathway:

Caption: BCR-ABL signaling pathway and the inhibitory action of Dasatinib.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., BCR-ABL)

-

Specific peptide substrate for the kinase

-

Test compound (e.g., Dasatinib) dissolved in DMSO

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

[γ-³²P]ATP or fluorescently labeled ATP analog

-

96-well or 384-well assay plates

-

Phosphocellulose filter mats or other capture media (for radiometric assays)

-

Scintillation counter or fluorescence plate reader

-

Stop solution (e.g., phosphoric acid for radiometric assays, EDTA for others)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase reaction buffer to the final desired concentrations.

-

Reaction Setup: In a multi-well plate, add the kinase, the specific peptide substrate, and the diluted test compound or DMSO (vehicle control).

-

Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution (radiolabeled or fluorescently labeled).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding the stop solution.

-

Detection:

-

Radiometric Assay: Spot the reaction mixture onto phosphocellulose filter mats. Wash the mats to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Fluorescence-Based Assay: Measure the fluorescence intensity using a fluorescence plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

-

Data Analysis: Calculate the percentage of kinase activity for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Antiviral Activity: The Role of Ritonavir

Ritonavir is a pivotal antiretroviral drug containing a thiazole moiety, primarily used in the treatment of HIV/AIDS.

Mechanism of Action: Ritonavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the viral life cycle.[8] HIV protease cleaves newly synthesized viral polyproteins into functional proteins required for the assembly of mature, infectious virions. By competitively binding to the active site of the protease, Ritonavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[9][10] A key feature of Ritonavir is its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[9] This property is leveraged in combination therapies where low "booster" doses of Ritonavir are used to increase the plasma concentrations and prolong the half-life of other protease inhibitors.[9]

Quantitative Biological Data:

| Parameter | Value | Reference |

| HIV-1 Protease Ki | 0.36 nM | [10] |

| HIV-2 Protease Ki | 3.7 nM | [10] |

| Serum-Free IC50 (HIV-1) | 4.0 ng/mL (5.5 nM) | [11][12] |

| CYP3A4 IC50 | 0.01 - 0.04 µM | [13] |

Experimental Workflow:

Caption: General workflow for an in vitro HIV-1 protease inhibition assay.

Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol describes a common method for screening and characterizing inhibitors of HIV-1 protease using a fluorogenic substrate.[14]

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate (e.g., containing a quencher and a fluorophore that fluoresces upon cleavage)

-

Test compound (e.g., Ritonavir)

-

Assay Buffer (e.g., sodium acetate buffer, pH 4.7, containing NaCl, EDTA, DTT, and BSA)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound and Reagent Preparation: Prepare serial dilutions of the test compound in DMSO and then in the assay buffer. Prepare working solutions of HIV-1 protease and the fluorogenic substrate in the assay buffer.

-

Reaction Setup: To the wells of a 96-well plate, add the diluted test compound or controls (DMSO for 100% activity, a known potent inhibitor for 0% activity).

-

Enzyme Addition: Add the HIV-1 protease solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm).[14] Alternatively, the reaction can be stopped after a fixed time and an endpoint reading can be taken.

-

Data Analysis: Determine the initial reaction rates from the linear portion of the kinetic curves. Calculate the percentage of inhibition for each concentration of the test compound compared to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.

Anti-inflammatory Activity: The Case of Meloxicam

Meloxicam is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that features a thiazole ring in its structure. It is used to manage pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[15]

Mechanism of Action: Like other NSAIDs, Meloxicam's therapeutic effects are derived from its inhibition of cyclooxygenase (COX) enzymes.[16] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[15][16] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions such as gastric cytoprotection, and COX-2, which is inducible and upregulated at sites of inflammation. Meloxicam exhibits preferential inhibition of COX-2 over COX-1, which is thought to contribute to its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[15]

Quantitative Biological Data:

| Enzyme | IC50 (µM) | Reference |

| COX-1 (Human Whole Blood) | >10 | [17] |

| COX-2 (Human Whole Blood) | 0.53 | [17] |

| COX-1 (Human Chondrocytes) | 36.6 | [18] |

| COX-2 (Human Chondrocytes) | 4.7 | [18] |

Logical Relationship Diagram:

Caption: Preferential inhibition of COX-2 by Meloxicam.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of a compound against COX-1 and COX-2.

Materials:

-

Purified COX-1 and COX-2 enzymes (e.g., ovine)

-

Test compound (e.g., Meloxicam)

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Detection system (e.g., ELISA kit for PGE₂, or a colorimetric or fluorometric probe)

-

96-well plates

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX enzymes, arachidonic acid, and cofactors in the assay buffer. Prepare serial dilutions of the test compound.

-

Reaction Setup: In separate wells for COX-1 and COX-2, add the assay buffer, cofactors, and the respective enzyme. Add the diluted test compound or vehicle control. Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[19]

-

Reaction Initiation: Start the reaction by adding arachidonic acid to each well.

-

Incubation: Incubate for a specific time (e.g., 2-10 minutes) to allow for prostaglandin synthesis.

-

Reaction Termination and Detection: Stop the reaction (e.g., by adding a strong acid). Quantify the amount of prostaglandin E₂ (PGE₂) produced using a specific ELISA kit according to the manufacturer's instructions. Alternatively, a colorimetric or fluorometric method can be used to measure the peroxidase activity of COX.

-

Data Analysis: Calculate the percentage of COX activity for each compound concentration relative to the vehicle control. Determine the IC50 values for COX-1 and COX-2 by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve. The ratio of IC50 (COX-1) / IC50 (COX-2) provides a measure of the compound's selectivity for COX-2.

Conclusion

The thiazole ring is undeniably a cornerstone of modern pharmaceutical development. Its presence in drugs like Dasatinib, Ritonavir, and Meloxicam highlights its remarkable ability to serve as a scaffold for potent and selective inhibitors of diverse biological targets. The examples provided in this guide illustrate the breadth of its therapeutic applications, from targeted cancer therapy and antiviral treatment to the management of inflammation. A thorough understanding of the structure-activity relationships, mechanisms of action, and the specific experimental methodologies used to characterize these compounds is essential for the continued innovation and development of new thiazole-based pharmaceuticals. The data and protocols presented herein offer a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.

References

- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 3. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]

- 4. The role of dasatinib in the management of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Ritonavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. What is the mechanism of Ritonavir? [synapse.patsnap.com]

- 10. Mechanism of action of Ritonavir_Chemicalbook [chemicalbook.com]

- 11. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abcam.co.jp [abcam.co.jp]

- 15. Meloxicam - Wikipedia [en.wikipedia.org]

- 16. drugs.com [drugs.com]

- 17. researchgate.net [researchgate.net]

- 18. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Molecules Using 2-Amino-4-methylthiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing "2-Amino-4-methylthiazole hydrochloride" as a key starting material. This versatile building block is instrumental in the development of a wide range of therapeutic agents, particularly in the areas of oncology and infectious diseases. These notes include summaries of quantitative data, detailed experimental methodologies, and visualizations of synthetic workflows and relevant biological signaling pathways.

Introduction

2-Amino-4-methylthiazole and its hydrochloride salt are pivotal intermediates in medicinal chemistry. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various chemical transformations make it an attractive core for designing molecules with diverse biological activities. This document will focus on its application in the synthesis of anticancer and antimicrobial agents, providing practical guidance for researchers in the field.

Data Presentation: Biological Activities of 2-Amino-4-methylthiazole Derivatives

The following tables summarize the in vitro biological activities of various bioactive molecules synthesized using a 2-aminothiazole core structure.

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Dasatinib | K562 (Leukemia) | IC50 | <1 nM | [1] |

| Dasatinib | MCF-7 (Breast) | IC50 | <1 µM | [1] |

| Dasatinib | HT-29 (Colon) | IC50 | <1 µM | [1] |

| Thiazolyl-thiourea Derivative | HS 578T (Breast) | IC50 | 0.8 µM | [2] |

| 2-amino-4-phenylthiazole derivative | H1299 (Lung) | IC50 | 4.89 µM | [1] |

| 2-amino-4-phenylthiazole derivative | SHG-44 (Glioma) | IC50 | 4.03 µM | [1] |

| N-bis(trifluoromethyl)alkyl-N′-thiazolylurea | PC-3 (Prostate) | log GI50 | -7.10 | [3] |

| 3,4-diarylthiazol-2(3H)-imine | CEM (Leukemia) | IC50 | 0.24 µM | [3] |

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Target Organism | Activity Metric | Value (µg/mL) | Reference |

| Schiff Base Derivative 2a | Staphylococcus epidermidis (MDR) | MIC | 250 | [4] |

| Schiff Base Derivative 2b | Pseudomonas aeruginosa (MDR) | MIC | 375 | [4] |

| Schiff Base Derivative 2d | Staphylococcus aureus (MDR) | MIC | 250 | [4] |

| Schiff Base Derivative 2g | Escherichia coli (MDR) | MIC | 375 | [4] |

| Thiazolyl-thiourea derivatives | Staphylococcus aureus | MIC | 4 - 16 | |

| Thiazolyl-thiourea derivatives | Staphylococcus epidermidis | MIC | 4 - 16 | |

| 2-Arylideneamino-4-phenylthiazole | Bacillus cereus | - | Good Activity | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established literature procedures and can be adapted for specific research needs.

Protocol 1: Hantzsch Thistle Synthesis of 2-Amino-4-methylthiazole

This protocol describes the fundamental synthesis of the 2-amino-4-methylthiazole core from chloroacetone and thiourea.

Materials:

-

Chloroacetone

-

Thiourea

-

Ethanol

-

Water

-

Sodium Hydroxide (NaOH)

-

Diethyl ether

Procedure:

-

Suspend thiourea (1 mole) in water.

-

Slowly add chloroacetone (1 mole) to the suspension with stirring. The reaction is exothermic.

-

Reflux the resulting yellow solution for 2 hours.

-

Cool the reaction mixture and add a concentrated solution of sodium hydroxide with cooling to maintain a low temperature.

-

An oily layer of 2-amino-4-methylthiazole will separate.

-

Separate the oily layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by vacuum distillation.

Protocol 2: Synthesis of an N-Acylated 2-Aminothiazole Derivative

This protocol outlines a general procedure for the N-acylation of a 2-aminothiazole, a common step in the synthesis of many bioactive derivatives.

Materials:

-

2-Amino-4-methylthiazole

-

Acyl chloride (e.g., Benzoyl chloride)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

-

Base (e.g., Triethylamine, Et3N)

Procedure:

-

Dissolve 2-amino-4-methylthiazole (1 equivalent) in anhydrous THF.

-

Add triethylamine (1.5 equivalents) to the solution and stir at room temperature.

-

Slowly add the acyl chloride (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.[5]

Protocol 3: Synthesis of a Dasatinib Intermediate